

# Indatraline chemical synthesis route

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## Compound Focus: Indatraline hydrochloride

CAS No.: 96850-13-4

Cat. No.: S530604

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## Synthesis Routes for Indatraline

The table below summarizes two primary synthetic approaches to Indatraline, highlighting their key steps and reported yields.

Synthetic Route	Key Steps & Characteristics	Reported Yield	References
<b>Classic Route (Bøgesø et al.)</b>	1. Preparation of a 1-indanone intermediate. 2. Formation of the target 3-phenyl-1-indanamine via classic reactions. Considered less straightforward due to diastereomer formation.	Information not specified in available sources.   [1] [2]	<b>Ring-Contraction Route (Silva et al.)</b>
<b>Key Step:</b> Iodine(III)- or Thallium(III)-mediated ring contraction of a 1,2-dihydronaphthalene derivative. 2. Highly diastereoselective. 3. More efficient and convergent pathway.	<b>Key Intermediate (4):</b> Up to 88% yield using Thallium(III) Trinitrate (TTN). <b>Final Product:</b> The route successfully produced ~1 gram of (±)-Indatraline for biological evaluation.	[2]	

## Experimental Protocol: Ring-Contraction Route

The following detailed methodology is adapted from the work of Silva et al. [2].

### Synthesis of 1,2-dihydronaphthalene (5)

- **Reaction:** Add tetralone (**6**) (1.0 equiv) to a solution of sodium borohydride (1.2 equiv) in methanol at 0°C.
- **Stirring:** Stir the reaction mixture at room temperature until complete by TLC.
- **Work-up:** Concentrate the mixture under reduced pressure. Add water and extract with ethyl acetate. Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude 1-tetralol.
- **Dehydration:**
  - Dissolve the crude 1-tetralol in toluene.
  - Add p-toluenesulfonic acid (PTSA, 0.1 equiv) and heat the reaction mixture under reflux with azeotropic removal of water using a Dean-Stark apparatus.
  - After completion, cool the mixture to room temperature.
  - Wash the organic phase with a saturated sodium bicarbonate solution, dry over magnesium sulfate, filter, and concentrate.
- **Purification:** Purify the residue by flash column chromatography to yield the **1,2-dihydronaphthalene (5)** as a colorless oil. **Reported Yield: 91%.** [2]

## Diastereoselective Ring Contraction to Indane (4)

- **Oxidation with HTIB:**
  - Dissolve the dihydronaphthalene (**5**) (1.0 equiv) in anhydrous methanol.
  - Add [Hydroxy(tosyloxy)iodo]benzene (HTIB) (3.6 equiv) in one portion at room temperature.
  - Stir the reaction vigorously for 15 minutes.
- **Work-up:** Concentrate the reaction mixture under reduced pressure.
- **Purification:** Purify the crude product by flash column chromatography to isolate the **indane (4)** as a single diastereomer. **Reported Yield: 62%.** [2]
- **Alternative Oxidant (Higher Yield):** Using Thallium(III) Trinitrate (TTN, 1.1 equiv) in trimethyl orthoformate (TMOF) at 0°C for 5 minutes provided an **88% yield of (4)**, but was not used for scale-up due to thallium toxicity. [2]

## Synthesis of Carboxylic Acid (9)

- **Reaction:** Add Jones' reagent (CrO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> in acetone) dropwise to a solution of the ketal (**4**) (1.0 equiv) in acetone at 0°C.
- **Stirring:** Stir the reaction mixture for 1 hour at 0°C.
- **Work-up:** Quench the reaction by carefully adding isopropanol. Dilute with water and extract with ethyl acetate.
- **Purification:** Wash the combined organic layers with brine, dry over magnesium sulfate, filter, and concentrate. Recrystallize the solid from a suitable solvent (e.g., hexane/ethyl acetate) to obtain the

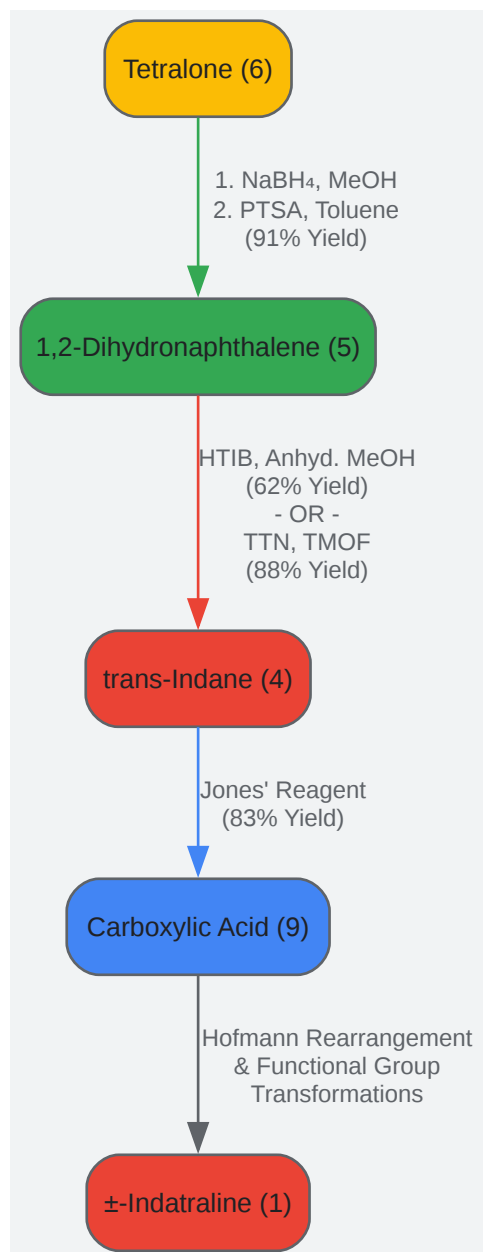
**carboxylic acid (9)** as a crystalline solid. **Reported Yield: 83%**. The trans relationship of the substituents was confirmed by X-ray crystallography. [2]

## Final Steps to (±)-Indatraline (1)

The publication states that the carboxylic acid **(9)** was subsequently converted to the target amine, (±)-Indatraline **(1)**, though precise experimental details for the Hofmann rearrangement and subsequent functional group transformations were not fully elaborated in the provided excerpt. The overall route successfully produced sufficient material (~1 gram) for biological evaluation. [2]

## Synthesis Workflow Visualization

The following diagram maps the logical sequence and key transformations of the ring-contraction synthesis route.



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*Synthesis workflow for Indatraline via ring-contraction, showing key intermediates and reaction yields.*

## Key Chemical Characteristics of Indatraline

For your research and development work, here are the core technical specifications of **Indatraline hydrochloride** [3]:

- **Chemical Name:** (1R,3S)-rel-3-(3,4-Dichlorophenyl)-2,3-dihydro-N-methyl-1H-inden-1-amine hydrochloride
- **Molecular Weight:** 328.67 g/mol
- **Molecular Formula:** C<sub>16</sub>H<sub>15</sub>Cl<sub>2</sub>N·HCl
- **Purity:** ≥98%
- **Solubility:** Soluble to 100 mM in DMSO and to 10 mM in water with gentle warming.
- **Storage:** Desiccate at room temperature.
- **Biological Activity:** A potent monoamine uptake inhibitor.
  - **Ki (SERT):** 0.42 nM
  - **Ki (DAT):** 1.7 nM
  - **Ki (NET):** 5.8 nM

## Research Context and Gaps

The ring-contraction route represents a **more efficient and diastereoselective approach** compared to classic methods that rely on 1-indanone intermediates and face challenges with undesirable cis-diastereomer formation [1] [2].

It is important to note that the search results did not provide explicit experimental details for the final steps from carboxylic acid (**9**) to the final amine (**1**), or protocols for the classic Bøgesø synthesis. The provided information focuses on the novel, key ring-forming transformation.

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## References

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